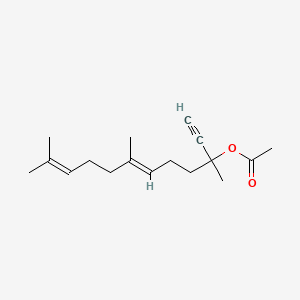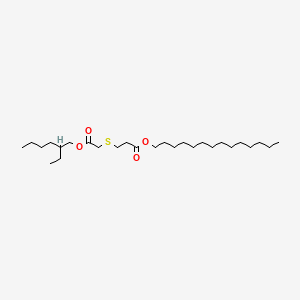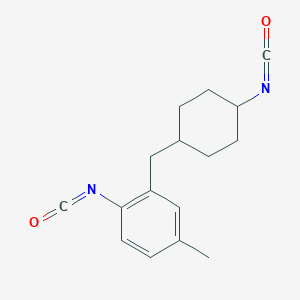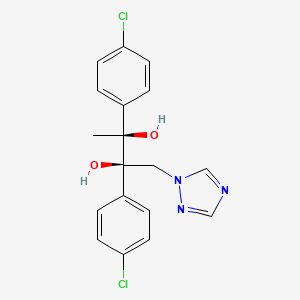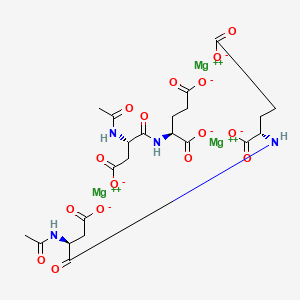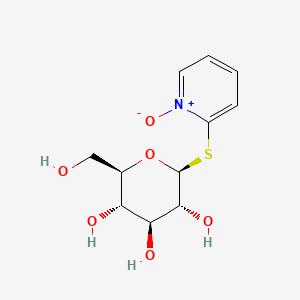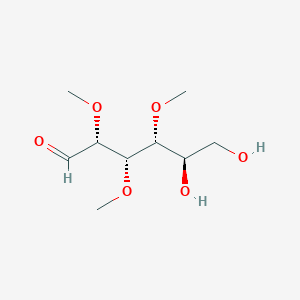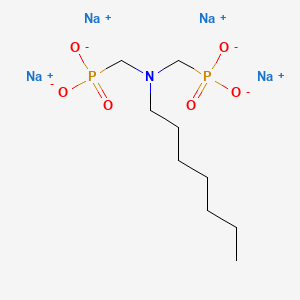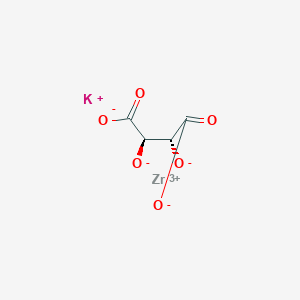
(R-(R*,R*))-Tartaric acid, potassium zirconium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,R*))-Tartaric acid, potassium zirconium salt is a complex compound that combines tartaric acid, potassium, and zirconium Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes Potassium is an essential mineral for various biological functions, and zirconium is a transition metal known for its corrosion resistance and strength
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, potassium zirconium salt typically involves the reaction of tartaric acid with potassium hydroxide to form potassium tartrate. This intermediate is then reacted with a zirconium salt, such as zirconium oxychloride, under controlled conditions to form the final compound. The reaction conditions, including temperature, pH, and concentration, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and consistency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
化学反応の分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, potassium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zirconium.
Reduction: Reduction reactions can alter the oxidation state of zirconium, affecting the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce zirconium dioxide, while reduction could yield lower oxidation states of zirconium. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(R-(R*,R*))-Tartaric acid, potassium zirconium salt has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: It is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an anticancer agent.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as corrosion resistance and mechanical strength.
作用機序
The mechanism of action of (R-(R*,R*))-Tartaric acid, potassium zirconium salt involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, potassium zirconium salt include other metal-organic frameworks and coordination compounds that combine organic acids with metal ions. Examples include:
- Tartaric acid, potassium titanium salt
- Tartaric acid, potassium hafnium salt
- Citric acid, potassium zirconium salt
Uniqueness
What sets this compound apart is its unique combination of tartaric acid, potassium, and zirconium, which imparts specific properties such as enhanced stability, reactivity, and potential biological activities. The presence of zirconium, in particular, provides unique advantages in terms of corrosion resistance and mechanical strength, making it suitable for various advanced applications.
特性
CAS番号 |
94386-15-9 |
|---|---|
分子式 |
C4H2KO6Zr |
分子量 |
276.38 g/mol |
IUPAC名 |
potassium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.K.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChIキー |
GNEPSOCJPQVBMB-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
正規SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



